molecular formula C11H16O4 B1260449 (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol

Cat. No.: B1260449
M. Wt: 212.24 g/mol
InChI Key: DLVJMFOLJOOWFS-VJIFSZOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol can be synthesized through a series of chemical reactions involving polyketide synthase enzymes. The biosynthesis involves the incorporation of acetate units into a growing polyketide chain, followed by cyclization and epoxidation to form the final structure . The key steps include:

    Polyketide Chain Formation: The initial step involves the formation of a linear polyketide chain through the action of polyketide synthase enzymes.

    Cyclization and Epoxidation: The linear chain undergoes cyclization and epoxidation to form the characteristic epoxide rings of depudecin.

Industrial Production Methods: Industrial production of depudecin typically involves the fermentation of the fungus Alternaria brassicicola under controlled conditions. The fermentation broth is then extracted and purified to isolate depudecin . Advances in biotechnology have enabled the optimization of fermentation conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .

Comparison with Similar Compounds

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol is unique among HDAC inhibitors due to its natural origin and distinct chemical structure. Similar compounds include:

This compound’s uniqueness lies in its polyketide structure and the presence of multiple stereogenic centers, which contribute to its specific interactions with HDACs .

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol

InChI

InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10-,11+/m1/s1

InChI Key

DLVJMFOLJOOWFS-VJIFSZOSSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O

Canonical SMILES

CC(C1C(O1)C=CC2C(O2)C(C=C)O)O

Synonyms

depudecin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.